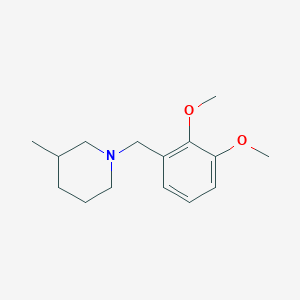![molecular formula C25H27N3O4 B4940649 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate is a chemical compound that has been used extensively in scientific research. This compound is also known as GSK-3β inhibitor VIII and is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is an enzyme that plays a key role in several cellular processes including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3β has been implicated in the treatment of several diseases including Alzheimer's disease, bipolar disorder, and cancer.
作用機序
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the downstream effects of GSK-3β inhibition.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by this compound has been shown to have several biochemical and physiological effects. These effects include the regulation of glycogen metabolism, apoptosis, and gene expression. In addition, GSK-3β inhibition has been implicated in the treatment of several diseases including Alzheimer's disease, bipolar disorder, and cancer.
実験室実験の利点と制限
The advantages of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate in lab experiments include its potency and selectivity as a GSK-3β inhibitor. This compound has been extensively characterized in vitro and in vivo, which makes it an ideal tool for studying the effects of GSK-3β inhibition on cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate in scientific research. One direction is the development of more potent and selective GSK-3β inhibitors that can be used to study the role of GSK-3β in disease. Another direction is the investigation of the downstream effects of GSK-3β inhibition on cellular processes, which may lead to the identification of new therapeutic targets for the treatment of disease. Finally, the use of this compound in the development of new drugs for the treatment of disease is an important future direction for this compound.
合成法
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate involves a series of chemical reactions. The starting material for the synthesis is 9-ethylcarbazole, which is reacted with formaldehyde to form N-(9-ethylcarbazol-3-yl)methanol. This intermediate is then reacted with N-methyl-2-(2-pyridinyl)ethanamine to form N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine. The final step in the synthesis involves the reaction of this compound with oxalic acid to form the oxalate salt of the compound.
科学的研究の応用
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate has been extensively used in scientific research as a tool to study the role of GSK-3β in various cellular processes. This compound has been shown to be a potent and selective inhibitor of GSK-3β, which makes it an ideal tool for studying the effects of GSK-3β inhibition on cellular processes.
特性
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3.C2H2O4/c1-3-26-22-10-5-4-9-20(22)21-16-18(11-12-23(21)26)17-25(2)15-13-19-8-6-7-14-24-19;3-1(4)2(5)6/h4-12,14,16H,3,13,15,17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSETSJULSOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN(C)CCC3=CC=CC=N3)C4=CC=CC=C41.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4940594.png)

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

